molecular formula C5H7ClO2 B1590498 Methyl 2-(chloromethyl)acrylate CAS No. 922-15-6

Methyl 2-(chloromethyl)acrylate

Cat. No. B1590498
CAS RN: 922-15-6
M. Wt: 134.56 g/mol
InChI Key: NYMDTEIPYQNXIL-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)acrylate (MCA) is a chemical compound that is widely used in scientific research. It is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

“Methyl 2-(chloromethyl)acrylate” is a colorless liquid used in the manufacture of acrylic high polymer similar to polymethylmethacrylate . It’s also used as a monomer for certain specialty polymers . Here are some applications based on the available information:

  • Polymer Chemistry

    • Methyl 2-(chloromethyl)acrylate is used in conjugate substitution reactions in polymer chemistry . The nucleophilic conjugate substitution of α-(substituted methyl)acrylate is a very convenient reaction that occurs at ambient temperature with a variety of nucleophiles, such as amines, thiols, phenols, enols, and carboxylic acids .
    • The reaction is quantitative when the nucleophile and leaving group have distinctly different acidities, whereas it becomes dynamic and reversible if their acidities are similar .
    • The conjugate substitution reactions of α-(chloromethyl)acrylates have attractive features: quantitative yields; reactivity at or below ambient temperature; high abundance of applicable nucleophiles such as amines, thiols, carboxylic acids, phenols and enolates; and the acrylate product is susceptible to radical and nucleophilic reactions for further modification .
  • Acrylate Polymers

    • Acrylates, including Methyl 2-(chloromethyl)acrylate, are important class of polymers that are rubbery, soft and tough . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .
    • Acrylate polymers are commonly used in dentistry and many other biomedical applications, cosmetics and artificial nail products such as eyelashes, nail enhancing polishes, nail builders, artificial nails and to help artificial nails mold to the natural nail plate as an adhesive, hair fixatives, in marine phytoplankton as a poisonous defense against predators such as protozoa, and oil seals and packaging that are related to automobiles .
  • Synthesis of Hydroxyl-containing Dimethacrylate Crosslinkers

    • Methyl 2-(chloromethyl)acrylate is a versatile reactant used in the synthesis of hydroxyl-containing dimethacrylate crosslinkers . These crosslinkers are used in the production of various polymers and resins, enhancing their mechanical properties and chemical resistance .
  • Production of 2-Aminothiazoline-4-carboxylic Acid

    • 2-Aminothiazoline-4-carboxylic acid, an intermediate in the industrial synthesis of L-cysteine, is produced by the reaction of thiourea with methyl 2-chloroacrylate . L-cysteine is an important amino acid used in the food industry as a flavor enhancer and in the pharmaceutical industry for the production of various drugs .
  • Anticorrosion and Flame Retardancy

    • The resulting phosphorus-based poly(meth)acrylates, which can be synthesized using Methyl 2-(chloromethyl)acrylate, are mainly used for anticorrosion and flame retardancy . These polymers have been involved in corrosion protective coatings which require maintenance of adhesion under environmental exposure .
  • Tissue Engineering and Dental Applications

    • Acrylate polymers, including those made from Methyl 2-(chloromethyl)acrylate, are commonly used in dentistry and many other biomedical applications . They are used in the production of dental prosthetics, bone cements, and other medical devices due to their biocompatibility, mechanical strength, and ease of processing .
  • Super-Absorbency Materials

    • Acrylates, including Methyl 2-(chloromethyl)acrylate, are used in the production of super-absorbency materials . These materials can absorb and retain extremely large amounts of a liquid relative to their own mass . This property makes them useful in products like diapers and adult incontinence products .
  • Coatings and Adhesives

    • Acrylates are used in the production of coatings and adhesives . They provide excellent adhesion, flexibility, and durability . They are used in various applications such as automotive and architectural field, sealants, and intermediates .
  • Cosmetics and Personal Care Products

    • Acrylates are used in cosmetics and personal care products . They are used in artificial nail products such as eyelashes, nail enhancing polishes, nail builders, artificial nails and to help artificial nails mold to the natural nail plate as an adhesive, and hair fixatives .
  • Marine Phytoplankton Defense

    • Acrylates are used by marine phytoplankton as a poisonous defense against predators such as protozoa .
  • Automobile Related Applications

    • Acrylates are used in oil seals and packaging that are related to automobiles .
  • Orthopedics

    • Acrylates are used in orthopedics . They are used in the production of bone cements and other medical devices due to their biocompatibility, mechanical strength, and ease of processing .

properties

IUPAC Name

methyl 2-(chloromethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMDTEIPYQNXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498661
Record name Methyl 2-(chloromethyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chloromethyl)acrylate

CAS RN

922-15-6
Record name Methyl 2-(chloromethyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(chloromethyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-(chloromethyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
B Yamada, S Kobatake, S Aoki - Macromolecules, 1993 - ACS Publications
Polymerization and copolymerization of methyl 2-(chloromethyl) acrylate (MCMA) to low molecular weight with accompanying/3-fragmentation of the MCMA radicalleading to the 2-…
Number of citations: 33 pubs.acs.org
AE Sherr, HG Klein - Journal of Applied Polymer Science, 1967 - Wiley Online Library
Several phosphorus derivatives of methyl 2‐(chloromethyl)acrylate, including three phosphonium salts and one phosphonate ester have been prepared. A brief study was made of their …
Number of citations: 2 onlinelibrary.wiley.com
AG Mal'kina, RN Kudyakova, VV Nosyreva… - Russian journal of …, 2002 - Springer
A direct oxidative methoxycarbonylation of propyne with carbon monoxide in methanol medium in the presence of copper-palladium catalytic system results in methyl 2-butynoate in 18-…
Number of citations: 7 link.springer.com
G Pratsch, GL Lackner, LE Overman - The Journal of organic …, 2015 - ACS Publications
Tertiary carbon radicals have notable utility for uniting complex carbon fragments with concomitant formation of new quaternary carbons. This article explores the scope, limitations, and …
Number of citations: 224 pubs.acs.org
M Papis, R Bucci, A Contini, ML Gelmi, L Lo Presti… - Organic …, 2023 - ACS Publications
… The hexamerization process also took place from methyl 2-chloromethyl acrylate 1b, providing 2 in 78% yield. Conversely, the corresponding MBH acetate or carbonate was not reactive…
Number of citations: 8 pubs.acs.org
A Scrivanti, V Beghetto, M Bertoldini - Molecular Catalysis, 2017 - Elsevier
The challenging carbonylation of propargyl alcohol is effectively catalyzed by Pd(OAc) 2 in combination with diphenyl-(6-methyl-pyridin-2-yl)phosphine and methanesulfonic acid. In …
Number of citations: 6 www.sciencedirect.com
N González‐Gallardo, B Saavedra… - Applied …, 2021 - Wiley Online Library
This study describes, for the first time, the in situ generation of indium organometallic reagents in environmentally friendly deep eutectic solvents (DESs). The allylation process of …
Number of citations: 3 onlinelibrary.wiley.com
GL Lackner, KW Quasdorf, G Pratsch… - The Journal of organic …, 2015 - ACS Publications
The coupling of tertiary carbon radicals with alkene acceptors is an underdeveloped strategy for uniting complex carbon fragments and forming new quaternary carbons. The scope and …
Number of citations: 112 pubs.acs.org
DJ Clarke - 2001 - ukzn-dspace.ukzn.ac.za
The biological and photochemical properties associated with psoralens and isopsoralens have resulted in this class of compounds being widely investigated. Much emphasis has been …
Number of citations: 1 ukzn-dspace.ukzn.ac.za
H Shimomoto, M Nakajima, A Watanabe… - Polymer …, 2020 - pubs.rsc.org
In the polymerization of diazoacetates initiated by π-allylPd-based initiating systems, the effects of solvents, additives, and π-allyl ligand structures on the polymerization behavior were …
Number of citations: 12 pubs.rsc.org

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